molecular formula C6H16O3SSi B106455 (3-Mercaptopropyl)trimethoxysilane CAS No. 4420-74-0

(3-Mercaptopropyl)trimethoxysilane

Cat. No. B106455
CAS RN: 4420-74-0
M. Wt: 196.34 g/mol
InChI Key: UUEWCQRISZBELL-UHFFFAOYSA-N
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Description

(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a silane compound that is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a trimethoxysilane group. This molecular structure allows MPTMS to act as a molecular adhesive or linker molecule due to its ability to form strong bonds with various substrates, including metals and glass. The thiol group can form self-assembled monolayers (SAMs) on metal surfaces, providing a method for surface modification and enhancing properties such as corrosion resistance and adhesion .

Synthesis Analysis

The synthesis of MPTMS-based materials often involves self-assembly and sol-gel processes. For instance, MPTMS has been used to fabricate durable thin-film gold electrodes on glass substrates through vapor deposition, where it acts as an adhesive layer . Additionally, MPTMS can react with acetone under acidic conditions to form a porous gel monolith, with acetone serving as a cross-linker via a thioacetal reaction . This demonstrates the versatility of MPTMS in different synthesis routes.

Molecular Structure Analysis

The molecular structure of MPTMS allows for various interactions with substrates. The thiol group can bind to metal surfaces, forming metal-thiolate bonds, while the trimethoxysilane group can undergo hydrolysis and condensation reactions to form siloxane bonds. These interactions lead to the formation of organized monolayers with the methoxy headgroups oriented parallel to the surface and the propyl chain in a trans conformation . The molecular structure of MPTMS is also amenable to modifications, such as the exchange of Mn2+ ions with Zn2+ ions at the surface of ZnS nanocrystals, which enhances photoluminescence .

Chemical Reactions Analysis

MPTMS undergoes various chemical reactions that are crucial for its application in surface modification. The thiol group can graft onto metal surfaces, and the silane group can participate in sol-gel processes. For example, the hydrolysis and condensation of MPTMS on Ag and Au surfaces result in the formation of siloxane bonds, leading to cross-linked networks . Additionally, the thioacetal reaction with acetone demonstrates the reactivity of the thiol group in forming cross-linked structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of MPTMS-modified surfaces have been extensively studied. The modification of nanosilica with MPTMS has been investigated using techniques like FTIR, TGA, and NMR, revealing successful grafting of organic functional groups onto the nanosilica surface . The formation of SAMs on zinc substrates has been shown to provide corrosion protection, with the effects of alkanethiol concentration and immersion time on monolayer formation being characterized by XPS . Furthermore, the use of MPTMS in the production of heterogeneous sulfonic acid catalysts via atomic layer deposition has been explored, highlighting its potential in catalysis applications .

Scientific Research Applications

Surface Characterization and Modification

  • Raman Scattering Studies : 3MPT is utilized for promoting desirable interfacial properties like chemical durability and electrical conduction. Raman spectroscopy has proven effective for evaluating molecular monolayers of organosilanes like 3MPT on metal surfaces, indicating the formation of a self-assembled monolayer on silver surfaces (Thompson & Pemberton, 1993).
  • Soil Heavy Metal Stabilization : 3MPT has been used to functionalize silica for stabilizing heavy metals in soil, indicating its potential in reducing metal migration in areas affected by industrial activity (Grzesiak et al., 2016).

Biosensing and Biomedical Applications

  • Horseradish Peroxidase Immobilization : Organized 3-MPT films, prepared via self-assembled coupled with sol–gel linking technology, have been used for immobilizing horseradish peroxidase. This approach led to direct electrochemistry of horseradish peroxidase without electron mediators, offering potential in biosensor development (Wu et al., 2008).

Electronics and Material Science

  • Electrode Fabrication : The application of 3MPT as a molecular adhesive in fabricating vapor-deposited gold electrodes on glass substrates showcases its role in electronics, particularly in enhancing Au adhesion and passive electrode surfaces (Goss et al., 1991).
  • Corrosion Protection : Monolayers of 3MPT on brass surfaces have been shown to improve corrosion protection, indicating its effectiveness in material preservation and surface engineering (Sinapi et al., 2004).

Environmental Applications

  • Mercury Ion Removal : Functionalized diatom silica microparticles with 3MPT have demonstrated efficacy in adsorbing mercury ions from aqueous solutions, highlighting its environmental remediation potential (Yu et al., 2012).

Catalysis

  • Palladium Catalyst Support : The functionalization of SBA-15 with 3MPT has enabled the absorption of Pd, leading to an effective catalyst for Suzuki-Miyaura and Mizoroki-Heck coupling reactions, showcasing its utility in chemical synthesis (Crudden et al., 2005).

Safety And Hazards

MPTMS is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

MPTMS has been used to synthesize highly fluorescent and surface-functionalized gadolinium oxide nanoparticles (Gd2O3 NPs) . The surface modification of Gd2O3 nanoparticles with MPTMS enhanced the stability and solubility of the nanoprobe in aqueous media . This suggests potential future applications in the development of sensors in body fluids .

properties

IUPAC Name

3-trimethoxysilylpropane-1-thiol
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InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEWCQRISZBELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCS)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H16O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29295-80-5
Record name Mercaptopropyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2044428
Record name 3-Mercaptopropyltrimethoxysilane
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Molecular Weight

196.34 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name 1-Propanethiol, 3-(trimethoxysilyl)-
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Record name (3-Mercaptopropyl)trimethoxysilane
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Product Name

(3-Mercaptopropyl)trimethoxysilane

CAS RN

4420-74-0
Record name (3-Mercaptopropyl)trimethoxysilane
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Record name 1-Propanethiol, 3-(trimethoxysilyl)-
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Record name 3-Mercaptopropyltrimethoxysilane
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Record name 3-trimethoxysilylpropane-1-thiol
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Record name (3-MERCAPTOPROPYL)TRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

267.6 g of a methanol solution of 22% sodium hydrogensulfide anhydride (1.05 mol) was put into an autoclave with an internal volume of 1 liter, and the air was replaced by nitrogen. 0.3 mol of hydrogen sulfide was then blown in and the system was pressurized to 0.9 kgf/cm2 to oversaturate hydrogen sulfide. After heating the system up to 70° C., 198.7 g (1.0 mole) of 3-chloropropyltrimethoxy silane was dripped for 3 hours, and, during the dripping, 0.05 mol of hydrogen sulfide was blown into the system so that the pressure in the system was kept at 2.5 kgf/cm2. After the dripping, the temperature was raised to 100° C. and the system was aged for 1 hour, followed by cooling. By-product salts produced in the reaction were filtered away. The composition was analyzed by means of gas chromatography. 3-mercaptopropyltrimethoxy silane was obtained with a yield of 94.1%.
[Compound]
Name
sodium hydrogensulfide anhydride
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
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reactant
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0 (± 1) mol
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reactant
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198.7 g
Type
reactant
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Quantity
0.05 mol
Type
reactant
Reaction Step Five
Quantity
267.6 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

566 g (10.1 mols) of sodium hydrogen sulfide together with 2,400 g of dimethylformamide were introduced into the apparatus described in Example 1. While stirring, 2,000 g (10.1 mols) of 3-chloropropyltrimethoxysilane were added to the contents of the flask over a period of 60 minutes, whereby the temperature of the contents of the flask rose to about 100° C. By application of additional heat the temperature was increased to 110° C. and maintained at this level. Samples of the reaction mixture were taken at intervals of 15 minutes and gas-chromatographically analyzed. After the elapse of 75 minutes of reaction time only traces of the provided silane compound could be detected in the reaction mixture. The distillative work-up of the raw reaction mixture gave a yield of 84% of 3-mercaptopropyltrimethoxysilane.
Name
sodium hydrogen sulfide
Quantity
566 g
Type
reactant
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0 (± 1) mol
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10.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
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(3-Mercaptopropyl)trimethoxysilane
Reactant of Route 5
(3-Mercaptopropyl)trimethoxysilane
Reactant of Route 6
(3-Mercaptopropyl)trimethoxysilane

Citations

For This Compound
10,500
Citations
B Zeng, F Huang - Talanta, 2004 - Elsevier
A novel multi-walled carbon nanotubes/(3-mercaptopropyl)trimethoxysilane (MPS) bilayer modified gold electrode was prepared and used to study the electrochemcial behavior of …
Number of citations: 126 www.sciencedirect.com
WR Thompson, M Cai, M Ho, JE Pemberton - Langmuir, 1997 - ACS Publications
Self-assembled monolayer films of (3-mercaptopropyl)trimethoxysilane (3MPT) and their hydrolysis products on Ag and Au surfaces are characterized using Raman spectroscopy, FTIR …
Number of citations: 177 pubs.acs.org
Y Shen, T Wu, Y Zhang, J Li - Talanta, 2005 - Elsevier
Two-typed (3-mercaptopropyl)trimethoxysilane-based networks which had been used to fabricate biosensors were prepared on Au substrates by two methods: layer-by-layer assembly, …
Number of citations: 32 www.sciencedirect.com
SF Wuister, A Meijerink - Journal of luminescence, 2003 - Elsevier
A new synthesis method is presented to make CdS quantum dots in THF and MeOH with mercaptopropyl-trimethoxysilane (MPS) as silica precursor at the surface. The thiol group acts …
Number of citations: 66 www.sciencedirect.com
AM Parra-Alfambra, E Casero, MD Petit-Domínguez… - Analyst, 2011 - pubs.rsc.org
The design and characterization of a new nanostructured organic–inorganic hybrid material and its application to L-lactic acid determination are described. This material is based on the …
Number of citations: 33 pubs.rsc.org
CA Goss, DH Charych, M Majda - Analytical Chemistry, 1991 - ACS Publications
Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes Page 1 Anal. Cham. 1991, 63,85-88 85 A REFERENCE …
Number of citations: 437 pubs.acs.org
F Sinapi, T Issakova, J Delhalle, Z Mekhalif - Thin Solid Films, 2007 - Elsevier
To assess the reactivity of both terminal functions of the (3-mercaptopropyl)trimethoxysilane molecule, three types of zinc substrate (mechanically polished, electrochemically reduced …
Number of citations: 31 www.sciencedirect.com
IU Vakarelski, CE McNamee, K Higashitani - Colloids and Surfaces A …, 2007 - Elsevier
In this work, we explored the possibility of immobilizing silica nanoparticles onto silane terminated self-assembled monolayers (SAMs) of organic molecules. Gold sputtered wafers …
Number of citations: 45 www.sciencedirect.com
L Vuori, M Hannula, K Lahtonen, P Jussila… - Applied surface …, 2014 - Elsevier
A versatile and economic method of preparing covalently-bound and uniform bifunctional silane monolayers on stainless steel is presented. Stainless steel is first electrochemically …
Number of citations: 16 www.sciencedirect.com
JY Tseng, MH Lin, LK Chau - Colloids and Surfaces A: Physicochemical …, 2001 - Elsevier
A novel strategy to prepare colloidal Au multilayers using 3-(mercaptopropyl)-trimethoxysilane (MPTMS) as a linker molecule was demonstrated. The nanostructure consists of alternate …
Number of citations: 64 www.sciencedirect.com

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